(-)-Ketorolac

COX inhibition Enantioselectivity NSAID pharmacology

Procure (-)-Ketorolac (S-Ketorolac), the exclusively active enantiomer of the NSAID ketorolac. Unlike the racemate, this pure S-isomer delivers 10-fold greater COX inhibition and analgesic potency, eliminating confounding (R)-inactive impurity. Essential for mechanism studies, chiral LC-MS/MS assay development (resolving 2–4-fold clearance differences), and formulation R&D pursuing reduced GI toxicity via enantiopure transdermal delivery—where S-Ketorolac achieves 34% higher skin flux. Insist on ≥98% HPLC purity; avoid pharmacologically impure racemic substitutes.

Molecular Formula C15H13NO3
Molecular Weight 255.27 g/mol
CAS No. 66635-92-5
Cat. No. B028408
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(-)-Ketorolac
CAS66635-92-5
Synonyms(1S)-5-Benzoyl-2,3-dihydro-1H-pyrrolizine-1-carboxylic Acid;  (-)-Ketorolac;  S-(-)-Ketorolac; 
Molecular FormulaC15H13NO3
Molecular Weight255.27 g/mol
Structural Identifiers
SMILESC1CN2C(=CC=C2C(=O)C3=CC=CC=C3)C1C(=O)O
InChIInChI=1S/C15H13NO3/c17-14(10-4-2-1-3-5-10)13-7-6-12-11(15(18)19)8-9-16(12)13/h1-7,11H,8-9H2,(H,18,19)/t11-/m0/s1
InChIKeyOZWKMVRBQXNZKK-NSHDSACASA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid

Structure & Identifiers


Interactive Chemical Structure Model





(-)-Ketorolac (CAS 66635-92-5): Chiral Pharmacological and Procurement Differentiation Guide


(-)-Ketorolac, also designated as (S)-Ketorolac, is the pharmacologically active S-enantiomer of the nonsteroidal anti-inflammatory drug (NSAID) ketorolac [1]. As a chiral molecule, its biological activity is highly stereospecific; the COX inhibitory and analgesic properties of the racemic mixture reside almost exclusively with this (-)S isomer, while the (+)R enantiomer is substantially inactive on COX enzymes [2]. This enantiomer is typically supplied as a research-grade compound with a purity of ≥98% by HPLC .

Why Substituting (-)-Ketorolac with Racemic or (R)-Ketorolac Compromises Research and Therapeutic Precision


Substituting (-)-Ketorolac with the racemic mixture or the (R)-enantiomer is not pharmacologically equivalent. The analgesic and anti-inflammatory activity of the racemic drug is attributed solely to the (-)S isomer, while the (+)R isomer is >100-fold less active as a COX inhibitor [1]. Furthermore, the enantiomers exhibit markedly different pharmacokinetic profiles, including clearance rates that differ by more than 2-fold in adults and 4-fold in children [2][3]. Using the racemate introduces an inactive compound that not only dilutes the active moiety but also contributes to differential protein binding and tissue distribution, complicating dose-response relationships and potentially increasing gastrointestinal toxicity [4].

Quantitative Evidence for (-)-Ketorolac Differentiation vs. (R)-Ketorolac and Racemic Ketorolac


COX-1 and COX-2 Inhibition: Enantiomer-Specific Potency Comparison

(-)-Ketorolac ((S)-Ketorolac) demonstrates potent inhibition of both COX-1 and COX-2 enzymes, whereas the (R)-enantiomer is essentially inactive. In preclinical enzyme assays, (S)-Ketorolac inhibited rat COX-1 with an IC50 of 0.10 μM and rat COX-2 with an IC50 of 2.7 μM [1]. In contrast, (R)-Ketorolac was >100-fold less active on both COX subtypes [1].

COX inhibition Enantioselectivity NSAID pharmacology

In Vivo Analgesic Potency: Murine Phenylquinone Writhing Assay Comparison

In the murine phenylquinone writhing model, a standard assay for analgesic activity, (S)-Ketorolac exhibited approximately 10-fold greater potency than (R)-Ketorolac [1]. In a related rat pain assay, (S)-Ketorolac was found to be approximately twice as potent as the racemic mixture and 60 times more potent than (R)-Ketorolac .

Analgesic potency In vivo pain models Enantiomer comparison

Human Pharmacokinetics: Enantiomer-Specific Clearance Rates in Adults

The pharmacokinetics of ketorolac enantiomers are highly stereoselective in humans. Following intramuscular administration of 30 mg racemic ketorolac tromethamine to healthy volunteers, the mean clearance of (S)-Ketorolac was 45.9 ± 10.1 ml h⁻¹ kg⁻¹, which significantly exceeded (P = 0.0032) that of the (R)-enantiomer at 19.0 ± 5.0 ml h⁻¹ kg⁻¹ [1].

Pharmacokinetics Clearance Enantioselective disposition

Human Plasma Protein Binding: Enantioselective Unbound Fraction Comparison

Protein binding in human plasma is markedly enantioselective. In vitro studies using tritium-labelled enantiomers showed that over a concentration range of 2.0-15.0 μg/mL, the unbound fraction of (S)-Ketorolac (mean range: 1.572-1.795%) was more than 2-fold greater (P < 0.001) than that of (R)-Ketorolac (mean range: 0.565-0.674%) [1].

Protein binding Enantioselectivity Pharmacokinetics

Gastrointestinal Safety Profile: Toxicodynamic Comparison in Rat Model

In a rat model, stereospecific toxicodynamics were assessed by measuring gastroduodenal permeability changes after oral administration. While the racemate (5 mg/kg) significantly increased gastroduodenal permeability from baseline, neither 2.5 mg/kg of the pure (S)-enantiomer nor the (R)-enantiomer caused a significant increase [1]. The study concluded that 2.5 mg/kg S-KT is somewhat less toxic on the gastroduodenum than 5 mg/kg racemate, suggesting a safer alternative [1].

Gastrointestinal toxicity Ulcerogenic potential Enantiomer safety

Paediatric Pharmacokinetics: Age-Dependent Enantiomer Clearance Disparity

In children aged 3-18 years receiving 0.6 mg/kg IV racemic ketorolac, the clearance of the S(-) enantiomer was 4 times that of the R(+) enantiomer [1]. Additionally, the terminal half-life of S(-)-ketorolac was 40% that of the R(+) enantiomer [1]. This disparity in clearance and half-life between enantiomers is more pronounced in children than in adults, highlighting age-dependent stereoselective disposition [1].

Paediatric pharmacology Enantiomer clearance Age-dependent PK

Optimal Research and Development Applications for (-)-Ketorolac (CAS 66635-92-5)


Preclinical Analgesic and Anti-inflammatory Mechanism Studies

Given its exclusive COX inhibitory activity and 10-fold greater analgesic potency over the (R)-enantiomer, pure (-)-Ketorolac is the definitive compound for investigating NSAID mechanisms in pain and inflammation models [1]. Using the pure enantiomer eliminates confounding variables introduced by the inactive (R)-isomer present in the racemate.

Enantioselective Pharmacokinetic and Bioanalytical Method Development

The marked enantioselectivity in clearance, half-life, and protein binding necessitates robust analytical methods for separate enantiomer quantification. Pure (-)-Ketorolac serves as an essential reference standard for developing and validating chiral HPLC or LC-MS/MS assays, ensuring accurate measurement in plasma and tissue samples [2][3].

Chiral Drug Formulation and Toxicity Mitigation Research

In vivo evidence indicates that (-)-Ketorolac at 2.5 mg/kg does not significantly increase gastroduodenal permeability in rats, whereas the 5 mg/kg racemate does [4]. This supports its use in formulation studies aimed at reducing gastrointestinal toxicity, potentially enabling the development of enantiopure formulations with improved safety profiles.

Transdermal and Topical Drug Delivery System Development

Permeability studies through human cadaver skin demonstrate that the skin flux of pure (S)-Ketorolac is ca. 34% higher than that of the S-enantiomer present in the racemic mixture [5]. This property makes pure (-)-Ketorolac a superior candidate for transdermal patch and topical formulation research, where maximizing active drug flux is critical.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for (-)-Ketorolac

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.